molecular formula C15H11Cl2F3N2O B4284360 N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B4284360
M. Wt: 363.2 g/mol
InChI Key: HUAJONKWVCXJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as CTU, is a chemical compound that has been widely used in scientific research. It belongs to the family of urea derivatives and has been found to have a wide range of applications in various fields of study.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. By inhibiting CK2, this compound disrupts the signaling pathways that are involved in cell division, leading to the inhibition of cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in these cells. This compound has also been found to inhibit the activity of several enzymes, including CK2, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. Additionally, this compound has been found to be relatively stable and easy to synthesize, making it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential therapeutic applications of this compound in this area. Finally, this compound has been shown to have anti-cancer activity, and future research could focus on its potential as a cancer therapy.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been widely used in scientific research as a tool for studying various biological processes. It has been found to be an effective inhibitor of several enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-4-2-1-3-9(11)8-21-14(23)22-13-7-10(15(18,19)20)5-6-12(13)17/h1-7H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAJONKWVCXJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.